![molecular formula C25H24N2O6S2 B11075302 2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide](/img/structure/B11075302.png)
2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide is a complex organic compound that features a dibenzo[b,d]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide typically involves multiple steps:
Formation of the dibenzo[b,d]furan core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinylsulfonyl group: This step involves the reaction of the dibenzo[b,d]furan derivative with morpholine and a sulfonylating agent.
Attachment of the benzamide moiety: This is typically done through an amide coupling reaction using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Thiol derivatives can be formed.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide has several research applications:
Organic Electronics: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its potential biological activity is being explored for therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its sulfonyl and morpholinyl groups. These interactions may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan derivatives: Compounds like 2,2’-bidibenzo[b,d]furan and 3,3’-dibenzo[b,d]furan are structurally similar and share some chemical properties.
Morpholinylsulfonyl derivatives: Compounds containing the morpholinylsulfonyl group, such as certain sulfonamide drugs, are also comparable.
Uniqueness
2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide is unique due to the combination of its functional groups and the dibenzo[b,d]furan core. This combination imparts specific electronic and steric properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H24N2O6S2 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(8-morpholin-4-ylsulfonyldibenzofuran-3-yl)benzamide |
InChI |
InChI=1S/C25H24N2O6S2/c1-31-23-14-17(34-2)4-7-20(23)25(28)26-16-3-6-19-21-15-18(5-8-22(21)33-24(19)13-16)35(29,30)27-9-11-32-12-10-27/h3-8,13-15H,9-12H2,1-2H3,(H,26,28) |
InChI Key |
FXADAZRRHHPJOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


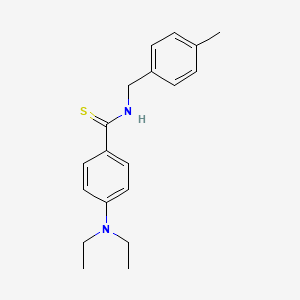
![4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11075230.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11075232.png)
![N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11075253.png)
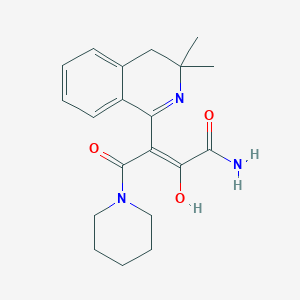
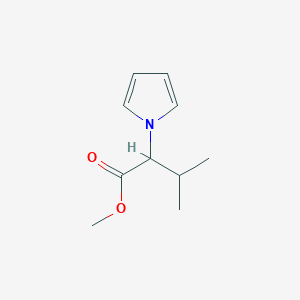
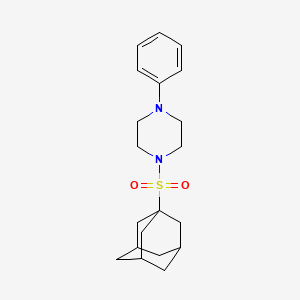
![(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B11075266.png)
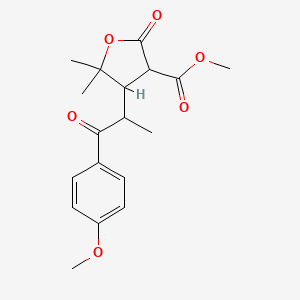
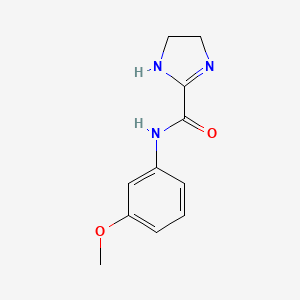
![3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11075307.png)
![4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B11075308.png)
![4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11075319.png)
![6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane](/img/structure/B11075327.png)
